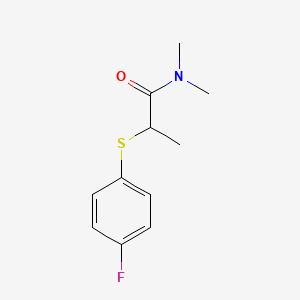
N-(2-methylpropyl)-4-phenylsulfanylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)-4-phenylsulfanylbutanamide, also known as MPAA, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been shown to have promising bioactivity in various studies.
Wirkmechanismus
The exact mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide is not fully understood, but it is believed to act through various pathways. In cancer cells, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to induce the activation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis. In neuroscience, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to modulate the activity of ion channels and receptors, leading to neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to have various biochemical and physiological effects in different studies. In cancer cells, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to induce DNA damage and inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to inhibit the migration and invasion of cancer cells. In neuroscience, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to increase the levels of various neurotransmitters, leading to neuroprotective effects. In immunology, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to modulate the activity of immune cells, leading to anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methylpropyl)-4-phenylsulfanylbutanamide in lab experiments is its potential for use in multiple research fields. It has been shown to have promising bioactivity in cancer research, neuroscience, and immunology. In addition, N-(2-methylpropyl)-4-phenylsulfanylbutanamide is relatively easy to synthesize and purify, making it accessible for researchers. However, one of the limitations of using N-(2-methylpropyl)-4-phenylsulfanylbutanamide is its potential toxicity, which may limit its use in certain experiments. In addition, the exact mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylpropyl)-4-phenylsulfanylbutanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to have synergistic effects with other chemotherapeutic agents, which may enhance its efficacy. In addition, further studies are needed to fully understand the mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide and its potential applications in different research fields. Finally, the development of new analogs of N-(2-methylpropyl)-4-phenylsulfanylbutanamide may lead to compounds with improved bioactivity and reduced toxicity.
Synthesemethoden
N-(2-methylpropyl)-4-phenylsulfanylbutanamide can be synthesized through a multi-step reaction involving the condensation of 4-phenylsulfanylbutanoyl chloride with 2-methylpropylamine. The resulting product is then purified through recrystallization using a suitable solvent. The purity and yield of N-(2-methylpropyl)-4-phenylsulfanylbutanamide can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been studied for its potential use in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to modulate the immune response and may have applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-12(2)11-15-14(16)9-6-10-17-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSFVGNCMKZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-4-phenylsulfanylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

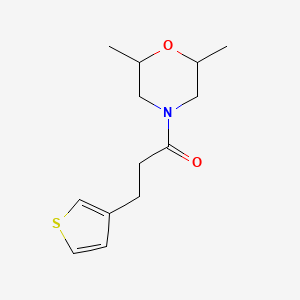
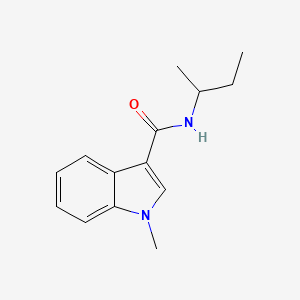
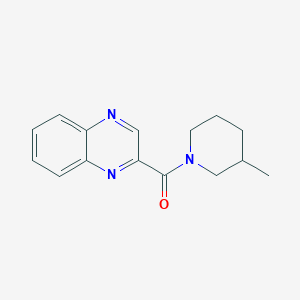
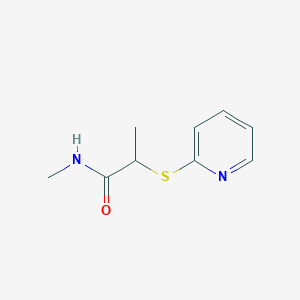

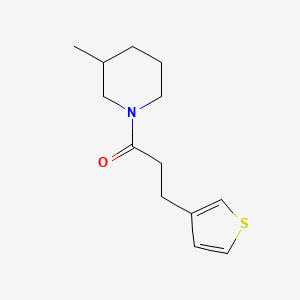

![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)


